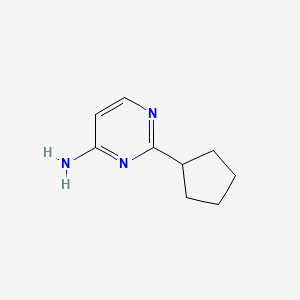

2-Cyclopentylpyrimidin-4-amine

Beschreibung

Foundational Significance of Pyrimidine (B1678525) Derivatives in Medicinal Chemistry

Pyrimidine and its fused heterocyclic systems are of significant interest in drug discovery. nih.govjuniperpublishers.com The pyrimidine ring is a fundamental component of DNA and RNA bases such as cytosine, thymine, and uracil, making its derivatives capable of interacting with various biological targets like enzymes and genetic materials. nih.govnih.gov This inherent biocompatibility has led to the development of a multitude of pyrimidine-based drugs with a broad spectrum of therapeutic applications. nih.gov

The versatility of the pyrimidine scaffold allows for structural modifications that can significantly influence the compound's biological activity. nih.gov Researchers have successfully synthesized numerous derivatives that exhibit a wide array of pharmacological effects. The ability of the pyrimidine ring to form hydrogen bonds and act as a bioisostere for other aromatic systems often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov The ongoing exploration of pyrimidine derivatives continues to expand their role in addressing a variety of diseases, including those with emerging drug resistance. nih.gov

Table 1: Selected Biological Activities of Pyrimidine Derivatives

| Biological Activity | Description | References |

|---|---|---|

| Anticancer | Pyrimidine derivatives are extensively studied for their anticancer properties and have been developed into drugs that target various mechanisms of cancer cell proliferation, such as microtubule dynamics. nih.govbenthamscience.combenthamscience.com | nih.govbenthamscience.combenthamscience.com |

| Antiviral | The structural similarity to nucleobases makes pyrimidines effective antiviral agents, including against HIV. nih.govjuniperpublishers.com | nih.govjuniperpublishers.com |

| Anti-inflammatory | Certain pyrimidine derivatives have demonstrated significant anti-inflammatory activity. nih.govnih.gov | nih.govnih.gov |

| Antimicrobial | The scaffold is used to develop agents against various microbes, including bacteria and fungi. researchgate.netjuniperpublishers.com | researchgate.netjuniperpublishers.com |

| Antihypertensive | Pyrimidine-based compounds have been investigated and utilized for their ability to lower blood pressure. nih.govnih.gov | nih.govnih.gov |

Research Scope and Focus: 2-Cyclopentylpyrimidin-4-amine and Key Halogenated Derivatives

Within the vast family of pyrimidine derivatives, this article focuses specifically on this compound and its halogenated analogs. The introduction of a cyclopentyl group to the pyrimidine core can enhance lipophilicity, a property that influences how a compound is absorbed and distributed in the body. cymitquimica.com

Research in this specific area often centers on halogenated versions of the parent compound, which serve as important intermediates in the synthesis of more complex molecules with potential therapeutic applications. chemicalbook.comlookchem.com For instance, halogen atoms at specific positions on the pyrimidine ring increase the molecule's reactivity, making them valuable building blocks in drug discovery. cymitquimica.com

Key compounds within this research scope include:

5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine: This compound is a significant intermediate in the preparation of cdk4 inhibitors, which are investigated for treating cell proliferative disorders. chemicalbook.comlookchem.com The bromine at position 5 and chlorine at position 2 are key reactive sites. cymitquimica.com

5-Bromo-4-chloro-N-cyclopentylpyrimidin-2-amine: An isomer of the previous compound, it is also used as a chemical intermediate for the synthesis of other compounds. biosynth.com

The study of these specific molecules contributes to the broader understanding of structure-activity relationships in pyrimidine derivatives and aids in the design of new therapeutic agents.

Table 2: Profile of Key Halogenated this compound Derivatives

| Compound Name | CAS Number | Molecular Formula | Key Characteristics |

|---|---|---|---|

| 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | 733039-20-8 | C₉H₁₁BrClN₃ | An intermediate in the synthesis of cdk4 inhibitors. chemicalbook.comlookchem.com Characterized by a pyrimidine core with bromo, chloro, and cyclopentylamino substituents. cymitquimica.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-cyclopentylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c10-8-5-6-11-9(12-8)7-3-1-2-4-7/h5-7H,1-4H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJHXQZJGACQEDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NC=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101306836 | |

| Record name | 2-Cyclopentyl-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101306836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871823-79-9 | |

| Record name | 2-Cyclopentyl-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871823-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclopentyl-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101306836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Cyclopentylpyrimidin 4 Amine and Analogous Pyrimidine Structures

Regioselective N-Alkylation Approaches

Regioselective alkylation is a fundamental strategy for modifying the pyrimidine (B1678525) scaffold. The nitrogen atoms of the pyrimidine ring exhibit different nucleophilic characteristics, which can be exploited to achieve selective functionalization.

Utilization of Dihalogenated Pyrimidine Precursors

Dihalogenated pyrimidines, such as 2,4-dichloropyrimidine (B19661) and 5-bromo-2,4-dichloropyrimidine (B17362), are versatile and common starting materials for the synthesis of substituted pyrimidines. wuxiapptec.comchemicalbook.comresearchgate.netnih.gov The differential reactivity of the halogen substituents on the pyrimidine ring allows for sequential and regioselective substitution reactions.

A direct synthesis of a related structure, 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, exemplifies this approach. The reaction involves treating 5-bromo-2,4-dichloropyrimidine with cyclopentylamine (B150401). chemicalbook.com The greater reactivity of the chlorine atom at the C4 position compared to the C2 position directs the nucleophilic attack of the amine to this site, resulting in the desired N-substituted product. wuxiapptec.comresearchgate.netstackexchange.com In one documented procedure, dissolving 5-bromo-2,4-dichloropyrimidine in dioxane and adding cyclopentylamine at room temperature yielded the target compound in quantitative yield after six hours. chemicalbook.com

This regioselectivity is a general trend in the nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidines, where the C4 position is typically more susceptible to attack. wuxiapptec.comstackexchange.com However, this selectivity can be influenced by the electronic properties of other substituents on the ring. For instance, the presence of an electron-donating group at the C6 position can reverse this selectivity, favoring substitution at the C2 position. wuxiapptec.com

Optimization of Reaction Conditions for Yield and Selectivity

The yield and selectivity of N-alkylation reactions are highly dependent on the chosen reaction conditions, including the base, solvent, temperature, and nature of the alkylating agent. ias.ac.innih.govresearchgate.netub.edu

The choice of base is critical. While weaker bases like potassium carbonate (K2CO3) can be effective, stronger bases such as sodium hydride (NaH) are sometimes employed to deprotonate less nucleophilic amino groups, although this can sometimes lead to side products like N,N-dialkylation. nih.govresearchgate.net In some cases, the use of phase-transfer catalysts like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or tetrabutylammonium hydroxide (B78521) has been shown to improve reaction rates and yields in the N-alkylation of related heterocyclic systems. ub.edu

Solvents also play a significant role. Acetonitrile (MeCN) and 1,4-dioxane (B91453) are common choices for these reactions. chemicalbook.comub.edunih.gov The reaction temperature can be adjusted to control the rate and selectivity; while many reactions proceed at room temperature, heating can be necessary to drive the reaction to completion, especially with less reactive substrates. chemicalbook.comnih.gov

The nature of the leaving group on the alkylating agent also impacts the reaction efficiency. For instance, in the alkylation of a pyrimidin-2(1H)-one, changing the leaving group from chloride to bromide and then to iodide resulted in a significant increase in the product yield, from 53% to 80% and 87%, respectively, without affecting the O-alkylation selectivity. nih.gov

Table 1: Optimization of N-Alkylation Conditions for a Pyrimidin-2(1H)-one Derivative nih.gov

| Entry | Alkylating Agent | Solvent | Temperature | Time | Yield (%) |

| 1 | 4-(Chloromethyl)pyrimidine derivative | MeCN | Reflux | 16 h | 53 |

| 2 | 4-(Bromomethyl)pyrimidine derivative | MeCN | Reflux | 16 h | 80 |

| 3 | 4-(Iodomethyl)pyrimidine derivative | MeCN | Reflux | 16 h | 87 |

| 4 | 4-(Iodomethyl)pyrimidine derivative | MeCN | Reflux | 1 h | 90 |

| 5 | 4-(Iodomethyl)pyrimidine derivative | Me2CO | Reflux | 1 h | 90 |

| 6 | 4-(Iodomethyl)pyrimidine derivative | MeCN | 25 °C | 1 h | 63 |

This interactive table summarizes the effect of different leaving groups, solvents, and temperatures on the yield of an O-alkylation reaction of a pyrimidine derivative.

Advanced Synthetic Transformations for Diversification

To access a broader range of structurally diverse pyrimidine analogs, advanced synthetic methods are employed. These include palladium-catalyzed cross-coupling reactions and the formation of fused ring systems.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, providing flexible methods for synthesizing a wide variety of pyrimidine derivatives. researchgate.netresearchgate.net Reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings allow for the introduction of aryl, alkynyl, and amino groups onto the pyrimidine core, respectively. researchgate.netresearchgate.netnih.gov

The Sonogashira coupling , which joins a terminal alkyne with an aryl or vinyl halide, has been used to introduce alkynyl substituents at various positions on the pyrimidine ring. nih.govnih.gov For example, 4-ethynyl-substituted pyrido[2,3-d]pyrimidin-7(8H)-ones have been synthesized via a Sonogashira reaction between the corresponding 4-chloro derivative and a terminal alkyne. nih.gov This method is highly chemoselective and can be performed under mild conditions. nih.gov

The Buchwald-Hartwig amination is another key palladium-catalyzed reaction for forming carbon-nitrogen bonds. rsc.orgnih.govrsc.org This reaction has been optimized for the synthesis of various aminopyrimidine derivatives, including complex structures like pyrrolo[2,3-d]pyrimidines. nih.gov These reactions often utilize a palladium catalyst, a phosphine (B1218219) ligand (like BINAP), and a base to couple an aryl halide with an amine. nih.gov

These coupling reactions are crucial for the diversification of pyrimidine scaffolds, enabling the synthesis of compounds with improved pharmacological properties. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Strategies on the Pyrimidine Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental and widely used strategy for functionalizing the pyrimidine ring, particularly with halogenated precursors. wuxiapptec.comnih.gov The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles, leading to the displacement of leaving groups like halides. researchgate.net

As previously mentioned, in 2,4-dihalopyrimidines, nucleophilic attack generally occurs preferentially at the C4 position. wuxiapptec.comresearchgate.netstackexchange.com This selectivity is attributed to the higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient at C4 compared to C2. stackexchange.com The reaction typically proceeds by adding a nucleophile, such as an amine, to a solution of the halopyrimidine in a suitable solvent like ethanol (B145695) or dioxane. chemicalbook.comresearchgate.net The reaction can often be carried out at room temperature or with gentle heating. chemicalbook.comnih.gov

The efficiency and regioselectivity of SNAr reactions can be influenced by several factors. The nature of the nucleophile is important; for example, aliphatic amines are generally more nucleophilic than anilines. nih.gov The presence of electron-withdrawing or electron-donating groups on the pyrimidine ring can also significantly alter the reactivity and regioselectivity of the substitution. wuxiapptec.com

Formation of Fused Heterocyclic Systems (e.g., Pyrrolo[2,3-d]pyrimidine Derivatives)

The pyrimidine ring serves as a key building block for the synthesis of fused heterocyclic systems, such as the pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines. mdpi.comgoogle.com These fused systems are of significant interest due to their presence in many biologically active molecules. mdpi.com

One common approach involves constructing the pyrrole (B145914) ring onto a pre-existing pyrimidine. This can be achieved through various cyclization strategies. For instance, a one-pot, three-component reaction between arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives has been developed to produce polyfunctionalized pyrrolo[2,3-d]pyrimidines in high yields. scielo.org.mx This method is considered a green approach, utilizing a catalytic amount of tetrabutylammonium bromide (TBAB) in ethanol at a mild temperature. scielo.org.mx

Another strategy involves the intramolecular cyclization of appropriately substituted pyrimidines. For example, palladium-catalyzed cascade reactions, combining an imination, a Buchwald-Hartwig cross-coupling, and a cycloaddition, have been used to synthesize pyrido[2,3-d]pyrimidines from 6-aminouracils and β-bromovinyl/aryl aldehydes. rsc.org Furthermore, the synthesis of pyrrolo[2,3-d]pyrimidine-imines has been accomplished through a Tf2O/2-methoxypyridine-mediated carbonyl-amine condensation. mdpi.com These advanced methods provide efficient pathways to complex fused heterocyclic systems that are central to drug discovery efforts. nih.gov

Synthesis of Specific Analogues for Structure-Activity Relationship Studies

To thoroughly investigate the SAR of pyrimidine-based compounds, medicinal chemists systematically alter the core structure. This involves modifying linker groups and introducing a variety of substituents at different positions on the pyrimidine ring. nih.govnih.gov

The amine group at the C4 position of the pyrimidine ring is a common site for modification to explore its role in binding and activity.

N-Methylation: The introduction of a methyl group to the amine nitrogen (N-methylation) can influence a compound's properties. For instance, in the development of inhibitors for the USP1/UAF1 deubiquitinase complex, N-benzyl-2-phenylpyrimidin-4-amine derivatives were synthesized. nih.gov This type of modification can impact the compound's hydrogen bonding capacity, lipophilicity, and metabolic stability.

Ether and Thioether Replacement: Replacing the amine linker with an ether or thioether linkage is another strategy to probe the structural requirements for biological activity. youtube.com Thioethers, in particular, have been incorporated into pyrimidine structures. For example, 2,4-dichloro-6-methylpyrimidine (B20014) can be reacted with 1H,1H,2H,2H-perfluorodecanethiol to create a tagged substrate, which can then undergo further substitution with amines or other thiols. nih.gov This approach allows for the introduction of a diverse range of functionalities. The synthesis of thioether derivatives can be achieved through the SN2 reaction of a primary or secondary alkyl halide with a thiol or thiolate salt. youtube.com

The table below illustrates examples of linker modifications in pyrimidine analogs.

Table 1: Examples of Amine Linker Modifications in Pyrimidine Analogs

| Modification Type | Example Reaction/Compound | Purpose in SAR Studies | Reference |

|---|---|---|---|

| N-Methylation | Synthesis of N-benzyl-2-phenylpyrimidin-4-amine derivatives | To investigate the role of the amine proton in hydrogen bonding and to alter lipophilicity. | nih.gov |

| Thioether Linker | Reaction of 2,4-dichloro-6-methylpyrimidine with a thiol | To replace the amine with a more rigid or electronically different linker. | nih.gov |

The pyrimidine ring itself offers several positions (C2, C4, C5, and C6) where substituents can be introduced to modulate activity. nih.govwikipedia.org The electronic properties of the pyrimidine ring make the C2, C4, and C6 positions susceptible to nucleophilic substitution, while electrophilic substitution is more likely to occur at the C5 position. wikipedia.org

Substitution at C2 and C4: A common synthetic route involves starting with a di-substituted pyrimidine, such as 2,4-dichloropyrimidine, and sequentially displacing the chlorine atoms with different nucleophiles (e.g., amines, alcohols). researchgate.net This allows for the creation of a library of compounds with diverse groups at the C2 and C4 positions. nih.govnih.gov For example, a series of 2,4-disubstituted pyrimidines were synthesized with various five- and six-membered heterocycloalkyl rings at the C2 position and arylalkylamino substituents at the C4 position to explore their effects on cholinesterase inhibition. nih.gov

Substitution at C5: The C5 position is less electron-deficient and therefore less reactive towards nucleophiles. wikipedia.org However, modifications at this position are important for SAR studies. researchgate.net Halogenation at the C5 position is a common transformation, and the resulting 5-halopyrimidines can serve as precursors for cross-coupling reactions to introduce a wide variety of substituents. researchgate.net

Substitution at C6: While less common, modifications at the C6 position are also explored. The introduction of substituents at C6 can be challenging and may require specific synthetic strategies, such as ring-expansion reactions of pyrazoles. uchicago.edu

The following table summarizes various substitution patterns on the pyrimidine ring for SAR studies.

Table 2: Introduction of Substituents at Pyrimidine Positions for SAR Studies

| Position(s) | Type of Substituent | Synthetic Strategy | Example Application | Reference |

|---|---|---|---|---|

| C2, C4 | Cyclic amines, arylalkylamines | Sequential nucleophilic substitution of 2,4-dichloropyrimidine | Development of cholinesterase inhibitors | nih.govnih.govresearchgate.net |

| C5 | Halogens, alkyl groups, aryl groups | Electrophilic substitution, cross-coupling reactions | Synthesis of nucleoside analogs with enhanced biological activity | researchgate.net |

| C2, C5, C6 | Various functional groups | Multi-step synthesis involving protection and activation steps | Exploration of diverse chemical space for new biological targets | uchicago.edu |

Spectroscopic and Advanced Analytical Characterization of 2 Cyclopentylpyrimidin 4 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the structure of 2-cyclopentylpyrimidin-4-amine derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of a typical this compound derivative would exhibit characteristic signals corresponding to the protons of the pyrimidine (B1678525) ring, the cyclopentyl group, and the amine functionality. The aromatic protons on the pyrimidine ring typically appear as doublets in the downfield region of the spectrum. chemicalbook.com The protons of the cyclopentyl group would present as a series of multiplets, with the methine proton (the one directly attached to the pyrimidine ring) appearing at a distinct chemical shift. The amine protons (NH₂) would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. rsc.org For instance, in substituted pyrimidines, aromatic protons can be observed between δ 9.16 and 6.5 ppm. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the pyrimidine ring would resonate at characteristic downfield shifts. For example, in pyrimidine itself, the carbon atoms appear at δ 157.4, 156.9, and 121.8 ppm. The carbons of the cyclopentyl substituent would appear in the aliphatic region of the spectrum. The specific chemical shifts are sensitive to the electronic environment of each carbon, providing valuable data for structural confirmation. rsc.orgresearchgate.net

A representative, though general, depiction of expected NMR data for a this compound derivative is provided below.

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pyrimidine H-5 | ~6.5-7.0 (d) | ~110-120 |

| Pyrimidine H-6 | ~8.0-8.5 (d) | ~155-160 |

| Cyclopentyl CH | ~3.0-3.5 (m) | ~40-50 |

| Cyclopentyl CH₂ | ~1.5-2.0 (m) | ~25-35 |

| NH₂ | ~5.0-6.0 (br s) | - |

| Pyrimidine C-2 | - | ~160-165 |

| Pyrimidine C-4 | - | ~160-165 |

Note: 'd' denotes a doublet, 'm' a multiplet, and 'br s' a broad singlet. The exact chemical shifts can vary depending on the specific substitution pattern and the solvent used.

Mass Spectrometry (MS) Applications for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound derivatives through fragmentation analysis.

Molecular Weight Determination: Electrospray ionization (ESI) is a soft ionization technique commonly used to generate intact molecular ions, allowing for the precise determination of the molecular weight of the compound. nih.gov The mass-to-charge ratio (m/z) of the molecular ion peak ([M+H]⁺ in positive ion mode) provides direct confirmation of the compound's elemental composition.

Fragmentation Analysis: Electron impact (EI) ionization, a higher-energy method, causes the molecule to fragment in a predictable manner. The resulting fragmentation pattern serves as a "fingerprint" for the molecule, providing valuable structural information. For pyrimidine derivatives, characteristic fragmentation pathways often involve the cleavage of bonds adjacent to the heterocyclic ring and the loss of small, stable molecules. sapub.orgresearchgate.net Aliphatic amines, for instance, frequently undergo cleavage at the α-carbon-carbon bond. libretexts.org

In the case of this compound, key fragmentation patterns would likely include:

Loss of the cyclopentyl group: Cleavage of the bond between the cyclopentyl ring and the pyrimidine core.

Fragmentation of the pyrimidine ring: Characteristic ring-opening pathways.

Loss of the amino group or ammonia.

The analysis of these fragment ions allows for the confirmation of the connectivity of the different structural motifs within the molecule.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment | m/z (Predicted) | Description |

| [M]⁺ | 163.11 | Molecular Ion |

| [M - C₅H₉]⁺ | 94.04 | Loss of cyclopentyl radical |

| [M - NH₂]⁺ | 147.10 | Loss of amino radical |

Note: The predicted m/z values are based on the monoisotopic mass of the most common isotopes.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions (Applicability to Pyrimidine Scaffolds)

For a this compound derivative that forms suitable single crystals, X-ray diffraction analysis can reveal:

The precise geometry of the pyrimidine ring: Confirming its planarity or any distortions.

The conformation of the cyclopentyl ring: Identifying whether it adopts an envelope, twist, or other conformation.

The orientation of the cyclopentyl group relative to the pyrimidine ring.

Intermolecular interactions: Such as hydrogen bonding involving the amine group and the nitrogen atoms of the pyrimidine ring, which can influence crystal packing and physical properties. researchgate.net

In the context of drug design, understanding the solid-state conformation is crucial as it can provide insights into how the molecule might interact with a biological target. Pyrimidine derivatives, particularly nucleosides, are often restricted to an anti-conformation due to steric hindrance. quora.comquora.com

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for both the purification of synthesized this compound derivatives and the assessment of their purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used technique for analyzing the purity of pyrimidine derivatives. researchgate.net A C18 column is commonly employed, with a mobile phase typically consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. jchr.org The compound is detected by a UV detector, and its purity is determined by the percentage of the total peak area that corresponds to the main component. A well-developed HPLC method can separate the target compound from starting materials, byproducts, and other impurities. The retention time of the compound is a characteristic property under specific chromatographic conditions.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. A spot of the compound solution is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system. The position of the spot, represented by its retention factor (Rf) value, can be visualized under UV light or by staining. The presence of multiple spots indicates the presence of impurities.

Column Chromatography: For the purification of larger quantities of this compound derivatives, column chromatography using silica gel is a standard technique. The crude product is loaded onto the column and eluted with a solvent or a gradient of solvents of increasing polarity. Fractions are collected and analyzed by TLC to identify those containing the pure compound.

Table 3: Common Chromatographic Methods for the Analysis and Purification of Pyrimidine Derivatives

| Technique | Stationary Phase | Typical Mobile Phase | Application |

| RP-HPLC | C18 silica gel | Methanol/Water or Acetonitrile/Water | Purity assessment, quantification |

| TLC | Silica gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Reaction monitoring, purity check |

| Column Chromatography | Silica gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Purification |

Computational Chemistry and in Silico Modeling for Mechanistic Insights and Predictive Design

Molecular Docking Simulations for Ligand-Target Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. mdpi.comsamipubco.com This method is instrumental in predicting the binding affinity and mode of interaction between a ligand, such as a pyrimidine (B1678525) derivative, and its biological target.

In studies involving pyrimidine derivatives, docking simulations are used to elucidate how these compounds fit into the active sites of target proteins like kinases, cholinesterases, or cyclooxygenases. nih.govwjarr.comresearchgate.net For instance, research on 4-substituted N-phenylpyrimidin-2-amine derivatives as potential inhibitors for Cyclin-Dependent Kinases (CDK2, CDK4, and CDK6) utilized molecular docking to understand their binding interactions. nih.govnih.gov The simulations reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. The results of these simulations are often quantified by a docking score, which estimates the binding free energy; a more negative score typically indicates a stronger binding affinity.

These studies often reveal that the pyrimidine core serves as a crucial scaffold, with the substituents at the C-2 and C-4 positions dictating the specificity and strength of the interaction. For example, docking studies on pyrimidine derivatives targeting cholinesterase indicated that the central pyrimidine ring is a suitable template for developing dual inhibitors. nih.gov

Table 1: Representative Molecular Docking Data for Pyrimidine Derivatives Against Various Targets

This table is illustrative and compiles data from various studies on pyrimidine analogs to demonstrate the application of molecular docking. The specific targets and compounds are chosen to represent the diversity of research in this area.

| Compound Class | Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Pyrimidine Derivative (DMPN) | Cyclooxygenase-2 (COX-2; 5F19) | -8.6 | TYR 385, SER 530, ARG 120 |

| Pyrimidine Derivative (DMPO) | Cyclooxygenase-2 (COX-2; 5F19) | -9.2 | TYR 385, SER 530, ARG 120 |

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative | Cyclin-Dependent Kinase 2 (CDK2) | Not specified | ILE10, GLU81, LEU83, ASP86 |

| N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine | Acetylcholinesterase (AChE) | Not specified | TRP84, TRP279, TYR334 |

Rational Design Strategies Based on Structural Information

Rational drug design relies on the three-dimensional structure of the biological target to design molecules that are likely to bind to it. Information from X-ray crystallography or molecular docking simulations provides a blueprint for designing new ligands with improved properties. nih.gov

For the 2,4-disubstituted pyrimidine class, structural information is key to designing compounds with enhanced potency and selectivity. nih.gov Once the binding mode of an initial pyrimidine "hit" is understood, medicinal chemists can strategically modify its structure. For example, if a docking simulation shows that the cyclopentyl group at the C-2 position of a compound like 2-Cyclopentylpyrimidin-4-amine occupies a hydrophobic pocket, rational design strategies might involve modifying this group to better fill the pocket and increase hydrophobic interactions. Similarly, if the amine group at the C-4 position is near a hydrogen bond donor or acceptor on the protein, modifications can be made to optimize this interaction.

This approach was successfully used in the development of 2,4-disubstituted pyrimidine derivatives as dual inhibitors of cholinesterase and Aβ-aggregation for Alzheimer's disease. nih.gov Molecular modeling studies indicated that the central pyrimidine ring was an ideal template. By varying the substituents at the C-2 and C-4 positions with groups possessing different steric and electronic properties, researchers were able to develop potent and selective inhibitors. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. wjarr.com These methods provide insights into properties such as the distribution of electron density, molecular orbital energies, and electrostatic potential. modern-journals.com

For pyrimidine derivatives, DFT calculations can help explain their chemical behavior and interaction with biological targets. nih.gov Key parameters derived from these calculations include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and stability. wjarr.com A smaller gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a protein target.

Studies on pyrimidine derivatives have used DFT to calculate these parameters, correlating them with the compounds' observed biological activity or corrosion inhibition properties. wjarr.com

Table 2: Illustrative Quantum Chemical Parameters (DFT) for Pyrimidine Derivatives

This table presents representative data from DFT studies on various pyrimidine analogs to illustrate the types of calculated electronic properties.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Pyrimidine Derivative (DMPN) | -5.57 | -1.94 | 3.63 |

| Pyrimidine Derivative (DMPO) | -5.69 | -1.81 | 3.88 |

| Pyrimidine Derivative (DMPS) | -5.61 | -1.98 | 3.63 |

Protein-Ligand Interaction Profiling (PLIP)

Understanding the specific non-covalent interactions between a ligand and its protein target is fundamental to explaining its binding affinity and mechanism of action. researchgate.netmdpi.com The Protein-Ligand Interaction Profiler (PLIP) is a computational tool designed for the automated and comprehensive detection and visualization of these interactions in 3D structures. nih.govnih.gov

After a docking simulation places a ligand like this compound into a protein's binding site, PLIP can be used to generate a detailed profile of the interactions. researchgate.net The tool identifies and categorizes various types of non-covalent bonds, including:

Hydrogen bonds

Hydrophobic contacts

π-Stacking interactions

π-Cation interactions

Salt bridges

Halogen bonds

Water bridges

By providing a systematic analysis, PLIP helps researchers to quickly identify the key residues and interaction types responsible for binding. researchgate.net This detailed characterization is crucial for comparing different ligands, understanding structure-activity relationships, and guiding the rational design of new compounds with improved interaction profiles. researchgate.netnih.gov For example, PLIP can reveal how a minor chemical modification to a pyrimidine derivative leads to the formation of a new hydrogen bond, explaining an observed increase in potency.

Structure-Activity Relationship (SAR) Modeling and Prediction

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. researchgate.netresearchgate.net By systematically modifying a lead compound, such as a 2,4-disubstituted pyrimidine, and evaluating the activity of the resulting analogs, researchers can identify the chemical features that are essential for activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by creating a mathematical relationship between the chemical properties of a series of compounds and their biological activities. mdpi.com These models are built using molecular descriptors (numerical representations of chemical properties) and statistical methods like multiple linear regression or machine learning algorithms. nih.govmdpi.com

For pyrimidine derivatives, QSAR models have been developed to predict their activity as, for example, antimalarial agents or kinase inhibitors. mdpi.commonash.edu A typical QSAR study involves:

Data Collection: Assembling a set of pyrimidine analogs with experimentally measured biological activities (e.g., IC₅₀ values). nih.gov

Descriptor Calculation: Computing various molecular descriptors for each compound, such as physicochemical properties (e.g., logP, molecular weight), electronic properties, and topological indices.

Model Building: Using statistical techniques to build a regression model that correlates the descriptors with the biological activity.

Validation: Rigorously testing the model's predictive power using internal and external validation sets.

A validated QSAR model can then be used to predict the activity of new, untested pyrimidine derivatives, helping to prioritize which compounds to synthesize and test, thereby saving time and resources. mdpi.com

Investigation of Biological Activities and Molecular Mechanisms of Action

Kinase Enzyme Inhibition

Derivatives built upon the pyrimidine (B1678525) scaffold have demonstrated notable inhibitory activity against critical kinase families, particularly Cyclin-Dependent Kinases (CDKs) and FMS-like Tyrosine Kinase 3 (FLT3). The structural features of these molecules, including the cyclopentyl group, are often crucial for their potency and selectivity. nih.govimtm.cz

CDK4 and CDK6 are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer treatment. nih.govmdpi.com Several aminopyrimidine-based derivatives have been developed as potent and selective inhibitors of the CDK4/6 complex. nih.govmdpi.com These inhibitors function by competing with ATP for the binding site on the kinase, which prevents the phosphorylation of key substrates and halts cell cycle progression. mdpi.com

The primary mechanism of action for CDK4/6 inhibitors is the modulation of cell cycle regulatory pathways. nih.gov The Cyclin D-CDK4/6 complex plays a pivotal role in controlling the transition from the growth phase (G1) to the DNA synthesis phase (S) of the cell cycle. nih.govnih.gov By inhibiting CDK4/6, these compounds prevent the phosphorylation of the Retinoblastoma tumor suppressor protein (Rb). nih.govmdpi.com Unphosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry. This blockade effectively induces a G1 phase cell cycle arrest, thereby inhibiting the proliferation of cancer cells. nih.govmdpi.com Studies on various cell lines have confirmed that treatment with CDK4/6 inhibitors leads to a significant accumulation of cells in the G1 phase. nih.govimtm.cznih.gov

The potency and selectivity of CDK inhibitors are highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have shown that specific modifications to the pyrimidine scaffold can significantly alter a compound's activity and its selectivity for CDK4/6 over other CDK isoforms like CDK1, CDK2, or CDK9. nih.govimtm.cznih.govnih.gov

For example, in a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, the presence of a cyclopentylamino group at the C2 position of the thiazole (B1198619) ring was found to be essential for high selectivity towards CDK4/6. nih.gov Similarly, research on 2,7,9-trisubstituted 8-oxopurines demonstrated that the substituents at positions 7 and 9 could modulate the inhibitory activity between CDK4 and FLT3 kinase. imtm.cz Introducing an isopropyl group at position 7, for instance, substantially increased selectivity for FLT3 kinase over CDK4. imtm.cz The differential effects highlight the ability to fine-tune the biological activity of these compounds through targeted chemical synthesis.

Table 1: Kinase Inhibition Profile of Selected Purine (B94841) Derivatives Data extracted from a study on 2,7,9-trisubstituted 8-oxopurines.

| Compound | Substituent (Position 9) | FLT3 IC₅₀ (nM) | CDK4 IC₅₀ (nM) | CDK2 IC₅₀ (µM) |

| 14c | Cyclobutyl | 60 | 520 | > 1 |

| 14m | Phenyl | 50 | 400 | > 1 |

| 14k | Tetrahydropyranyl | >100 | >1000 | > 1 |

| 14r | 2,4-dimethoxybenzyl | >100 | >1000 | > 1 |

Source: Adapted from research findings. imtm.cz

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells. uky.edu However, activating mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), making it a key therapeutic target. nih.govnih.gov Derivatives of 2-aminopyrimidine (B69317) have emerged as potent inhibitors of FLT3. uky.eduebi.ac.uk

A significant portion of AML cases, around 25-30%, involve mutations in the FLT3 gene, most commonly an internal tandem duplication (ITD) in the juxtamembrane domain. uky.edunih.govnih.govnih.gov This FLT3-ITD mutation leads to ligand-independent, constitutive activation of the kinase, driving uncontrolled cell proliferation. nih.govnih.gov

Numerous studies have focused on developing inhibitors that are effective against these specific mutational forms. Novel 2,6,9-trisubstituted purine and 4-azaaryl-N-phenylpyrimidin-2-amine derivatives have demonstrated potent, nanomolar-level inhibitory activity against FLT3-ITD. ebi.ac.ukbates.edunih.gov These compounds selectively block the proliferation of AML cell lines that harbor the FLT3-ITD mutation, while having a much weaker effect on cells with wild-type FLT3 or other cancer cell lines. ebi.ac.ukbates.edunih.gov This targeted action is crucial for developing therapies with higher efficacy and potentially fewer side effects.

Table 2: Anti-proliferative Activity of FLT3 Inhibitors in AML Cell Lines

| Cell Line | FLT3 Status | Inhibitor | IC₅₀ (nM) |

| MV4-11 | FLT3-ITD | Compound 12b | 2.5 |

| MOLM-13 | FLT3-ITD | Compound 12b | 3.1 |

| MV4-11 | FLT3-ITD | Compound 12r | 1.8 |

| MOLM-13 | FLT3-ITD | Compound 12r | 2.4 |

Source: Data from a study on 4-azaaryl-N-phenylpyrimidin-2-amine derivatives. ebi.ac.uk

The constitutive activation of mutant FLT3 triggers several downstream signaling pathways that promote cell survival and proliferation. uky.edu These pathways include the RAS/MAPK, PI3K/Akt, and STAT5 cascades. uky.edunih.gov A key mechanism of action for FLT3 inhibitors is their ability to block the autophosphorylation of the FLT3 receptor. bates.edunih.gov This action prevents the recruitment and activation of downstream signaling molecules.

In cellular assays using FLT3-ITD positive AML cell lines like MV4-11, treatment with potent inhibitors has been shown to effectively suppress the phosphorylation of FLT3. imtm.czbates.edunih.gov This leads to the subsequent inhibition of downstream effectors, most notably the phosphorylation of STAT5, which is strongly activated by FLT3-ITD. imtm.cznih.govnih.govbates.edunih.gov By cutting off these critical survival signals, the inhibitors induce G1 cell cycle arrest and apoptosis in the malignant cells. imtm.czbates.edunih.gov

Polo-like Kinase 4 (PLK4) Inhibition: Discovery and Optimization

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a crucial role as a regulator of centriole duplication during the cell cycle. nih.gov Its abnormal function can lead to centrosome amplification, a hallmark of tumorigenesis, making PLK4 a promising target for cancer therapy. nih.gov A significant breakthrough in this area was the development of CFI-400945, a potent and selective, first-in-class, orally active small-molecule inhibitor of PLK4. nih.govresearchgate.net

The discovery process for PLK4 inhibitors like CFI-400945 involved systematic approaches, including RNAi screening and gene expression analysis in cancer cells, which identified PLK4 as a candidate anti-cancer target. researchgate.netresearchgate.net This led to drug discovery programs that generated and optimized inhibitors. researchgate.net CFI-400945 emerged from these efforts as an indolinone-derived, ATP-competitive inhibitor with a high degree of potency, exhibiting a half-maximal inhibitory concentration (IC₅₀) of 2.8 nM and a dissociation constant (Kᵢ) of 0.26 nM for PLK4. researchgate.netnih.gov Optimization efforts focused on enhancing its selectivity and oral bioavailability, resulting in a compound with significant anticancer efficacy and excellent tolerability in preclinical models. researchgate.netaacrjournals.org Treatment of cancer cells with CFI-400945 leads to effects consistent with PLK4 inhibition, such as dysregulated centriole duplication, mitotic defects, and ultimately, cell death. researchgate.net

Broad-Spectrum Kinase Profiling and Selectivity Analysis

A critical aspect of developing kinase inhibitors is ensuring their selectivity to minimize off-target effects. Broad-spectrum kinase profiling is essential for characterizing the specificity of inhibitors like CFI-400945. polyu.edu.hknih.gov While CFI-400945 is highly selective for PLK4, profiling against large panels of kinases revealed it also possesses some activity against a limited number of other kinases. researchgate.netaacrjournals.orgselleckchem.com

Specifically, in a screen of 290 kinases, only ten, including AURKB, TRKA, TRKB, and Tie2/TEK, showed more than 50% inhibition by CFI-400945. selleckchem.com The selectivity for PLK4 over other PLK family members (PLK1, PLK2, and PLK3) is particularly noteworthy, with IC₅₀ values for these being over 50 μM. researchgate.netselleckchem.com However, there is evidence that some of the cellular effects of CFI-400945, such as cytokinesis failure, may be attributed to its off-target inhibition of Aurora B kinase (AURKB), for which it has an IC₅₀ of 98 nM. nih.govpnas.org This has led to some debate, with other selective PLK4 inhibitors like centrinone (B606597) being used to differentiate the specific effects of PLK4 inhibition from off-target activities. nih.govpnas.org

| Inhibitor | Target Kinase | IC₅₀ / Kᵢ | Selectivity Notes |

| CFI-400945 | PLK4 | IC₅₀: 2.8 nM researchgate.netnih.gov Kᵢ: 0.26 nM researchgate.netnih.govselleckchem.com | Highly selective for PLK4 over PLK1, 2, & 3 (>50 µM). researchgate.netselleckchem.com Shows some activity against AURKB (IC₅₀: 98 nM), TRKA, TRKB, and Tie2/TEK. nih.govselleckchem.com |

| Centrinone | PLK4 | Effective in low µM range. nih.gov | Considered more selective for PLK4 than CFI-400945, used to differentiate off-target effects. nih.govpnas.org |

Deubiquitinating Enzyme (DUB) Modulation

Inhibition of USP1/UAF1 Complex Activity

The deubiquitinase (DUB) complex formed by Ubiquitin-Specific Protease 1 (USP1) and its binding partner, USP1-Associated Factor 1 (UAF1), is a key regulator of the DNA damage response. nih.govnih.gov This makes it an attractive target for developing therapies that can sensitize cancer cells to DNA-damaging agents. nih.govnih.gov Through high-throughput screening, several small-molecule inhibitors of the USP1/UAF1 complex have been identified. nih.gov

One of the most well-characterized inhibitors is ML323, a highly potent and selective probe that reversibly inhibits the USP1/UAF1 complex with nanomolar efficacy. nih.govmedchemexpress.com ML323 displays an IC₅₀ of 76 nM in a ubiquitin-rhodamine assay and a Kᵢ of 68 nM. medchemexpress.comsigmaaldrich.com It is noted for its excellent selectivity against other human DUBs, deSUMOylases, and unrelated proteases. nih.govsigmaaldrich.com Other identified inhibitors include pimozide, GW7647, and C527, which also demonstrate inhibitory activity against the complex, albeit sometimes with less specificity than ML323. nih.govnih.govnih.gov Cryo-electron microscopy studies have revealed that ML323 binds in a way that disrupts the hydrophobic core of USP1, leading to conformational changes in the active site that explain its inhibitory mechanism. ebi.ac.uk

| Inhibitor | Target Enzyme | IC₅₀ / Kᵢ | Mechanism of Action |

| ML323 | USP1/UAF1 Complex | IC₅₀: 76 nM medchemexpress.comubpbio.com Kᵢ: 68 nM medchemexpress.comsigmaaldrich.com | Reversible, allosteric inhibition. medchemexpress.comsigmaaldrich.com Disrupts the hydrophobic core of USP1. ebi.ac.uk |

| Pimozide | USP1/UAF1 Complex | Kᵢ: 0.5 µM nih.gov | Noncompetitive inhibition. nih.gov |

| GW7647 | USP1/UAF1 Complex | Kᵢ: 0.7 µM nih.gov | Noncompetitive inhibition. nih.gov |

| C527 | USP1/UAF1 Complex | IC₅₀: 0.88 µM nih.gov | Inhibits catalytic activity. nih.gov |

Consequences for Ubiquitin-Dependent Signaling and DNA Damage Response

Inhibition of the USP1/UAF1 complex has significant consequences for cellular pathways that rely on ubiquitin signaling, particularly the DNA damage response (DDR). patsnap.com USP1/UAF1's key substrates include monoubiquitinated Fanconi Anemia Complementation Group D2 (FANCD2) and Proliferating Cell Nuclear Antigen (PCNA), which are central to the Fanconi Anemia (FA) and translesion synthesis (TLS) DNA repair pathways, respectively. patsnap.comaacrjournals.org

By inhibiting USP1, molecules like ML323 prevent the deubiquitination of these substrates. nih.govmedchemexpress.com This leads to the cellular accumulation of Ub-FANCD2 and Ub-PCNA. aacrjournals.org The sustained ubiquitination of these proteins disrupts the normal DNA damage repair capabilities of cells. patsnap.com This disruption sensitizes cancer cells to DNA crosslinking agents like cisplatin (B142131) and other chemotherapies. nih.govnih.gov For instance, ML323 has been shown to potentiate the cytotoxicity of cisplatin in non-small cell lung cancer and osteosarcoma cells. nih.govmedchemexpress.com Furthermore, USP1 inhibition can trigger apoptosis in cancer cells by downregulating survival proteins like Survivin and upregulating pro-apoptotic proteins like DR5. nih.gov These findings underscore the therapeutic potential of targeting USP1 to overcome resistance to conventional cancer treatments. nih.gov

Antimicrobial Properties of Pyrimidine Derivatives

Evaluation of Antifungal Efficacy

Pyrimidine derivatives are a class of heterocyclic compounds that have demonstrated a broad range of biological activities, including significant antifungal properties. nih.govsphinxsai.com Various studies have synthesized and evaluated novel pyrimidine derivatives for their efficacy against a wide array of phytopathogenic and human-pathogenic fungi. nih.govnih.gov

Screening of these compounds has been conducted against fungi such as Candida albicans, Aspergillus niger, Botrytis cinerea, and Phomopsis sp. nih.govfrontiersin.org For example, one study synthesized a series of pyrimidine derivatives containing an amide moiety and found that compound 5o (5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide) exhibited excellent activity against Phomopsis sp., with an EC₅₀ value of 10.5 µg/ml, which was superior to the commercial fungicide Pyrimethanil. frontiersin.org Other studies have shown that pyrazolo[4,3-d]pyrimidine derivatives possess potent antifungal activity against C. albicans and A. niger. nih.gov The evaluation of these derivatives often involves determining their minimum inhibitory concentration (MIC) or half-maximal effective concentration (EC₅₀) to quantify their potency, revealing that the pyrimidine scaffold is a promising starting point for the development of new antifungal agents. frontiersin.orgnih.govthepharmajournal.com

Mechanistic Studies of Antimicrobial Action

Detailed studies elucidating the specific molecular mechanisms by which 2-Cyclopentylpyrimidin-4-amine may exert antimicrobial effects are not present in the public domain. Research on the broader class of pyrimidine derivatives indicates a wide range of biological activities, including antibacterial and antifungal properties, often attributed to the inhibition of essential enzymes or interference with nucleic acid synthesis. wjarr.comresearchgate.netmdpi.com However, investigations into the precise mode of action for the 2-cyclopentyl substituted variant are not available.

Application as Chemical Probes in Biological Systems

There is no available research detailing the use of this compound as a chemical probe for studying biological systems, specifically in the context of RNA chaperones or RNA metabolism.

Development of Small Molecule Inhibitors for RNA Chaperones (e.g., DEAD-box Proteins)

While there is significant interest in developing small molecule inhibitors for RNA helicases, such as those from the DEAD-box family, to modulate gene expression in various diseases, there is no literature that specifically identifies or characterizes this compound for this purpose. The development of such inhibitors is an active area of chemical biology research, but this particular compound has not been reported in this context.

Understanding RNA Metabolism through Chemical Genetics

Chemical genetics is a powerful tool for dissecting complex biological processes like RNA metabolism. This approach utilizes small molecules to perturb protein function and observe the downstream effects. However, there are no published studies that employ this compound as a chemical genetic probe to investigate RNA metabolism.

Advanced Research Directions and Future Perspectives

Rational Design of Novel Analogues with Enhanced Potency and Selectivity

The rational design of analogues of 2-Cyclopentylpyrimidin-4-amine is a key strategy to enhance its biological activity and selectivity for specific targets. This process relies heavily on understanding the structure-activity relationships (SAR) of the pyrimidine (B1678525) scaffold.

Detailed research findings have shown that modifications at various positions of the pyrimidine ring can dramatically influence potency and selectivity. For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives developed as inhibitors of the deubiquitinating enzyme USP1/UAF1, the substitution pattern on the phenyl and benzyl (B1604629) rings was critical for achieving nanomolar inhibitory potency. nih.gov Similarly, studies on 2-anilino-4-(thiazol-5-yl)pyrimidine inhibitors of cyclin-dependent kinases (CDKs) led to the development of ring-constrained analogues with very low nanomolar K(i) values. nih.gov

For this compound, a rational design approach would involve:

Modification of the Cyclopentyl Group: Exploring changes in the size, and polarity of the cycloalkyl group to optimize interactions within the target's binding pocket.

Substitution on the Pyrimidine Ring: Introducing various functional groups at the C5 position of the pyrimidine ring. The intermediate 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine is a known precursor for creating CDK4 inhibitors, highlighting the importance of substitutions at positions 2 and 5 for activity. chemicalbook.comlookchem.com

Derivatization of the 4-amino Group: Modifying the exocyclic amine to explore new hydrogen bonding interactions or to attach linkers to other pharmacophores.

An integrated computational approach, combining 3D-QSAR models with homology modeling, has proven effective in highlighting the structural determinants for affinity and selectivity in other pyrimidine series. nih.govacs.org Such models can predict the activity of newly designed analogues, validating their predictive power through synthesis and experimental evaluation. nih.govacs.org

| Derivative Class | Key Modification | Impact on Activity | Target(s) |

| N-benzyl-2-phenylpyrimidin-4-amines | Substitution on phenyl/benzyl rings | Nanomolar inhibitory potency | USP1/UAF1 |

| Thiazolo[4,5-h]quinazolin-8-amines | Ring-constriction of 2-anilinopyrimidine | Low nanomolar K(i) values | CDKs |

| Diaryl 2- or 4-amidopyrimidines | Diaryl substitutions | High affinity (K(i) < 10 nM) and selectivity | A3 Adenosine (B11128) Receptor |

In-depth Mechanistic Characterization of Target Interactions

A thorough understanding of how this compound and its analogues interact with their biological targets at a molecular level is crucial for optimization. The pyrimidine core often acts as a scaffold that mimics the hinge-binding interactions of the adenine (B156593) ring of ATP in kinase active sites. rsc.org

Key methods for mechanistic characterization include:

Molecular Docking: In silico docking studies are instrumental in predicting the binding modes of pyrimidine derivatives within the active site of a target protein. unair.ac.idnih.gov These studies can reveal crucial interactions, such as hydrogen bonds and van der Waals forces, with specific amino acid residues. unair.ac.idresearchgate.net For example, docking studies of pyrimidine derivatives targeting the EGFR receptor showed hydrogen bond formation with amino acids in the ATP binding site, which correlated with their anti-cancer activity. nih.govresearchgate.net

Biochemical Assays: Enzyme inhibition assays are essential to quantify the potency (e.g., IC50 values) of the compounds against their target. Studies on thienopyrimidine derivatives as PI3Kδ inhibitors used such assays to identify compounds with single-digit nanomolar potencies and high selectivity over other PI3K isoforms. acs.org

X-ray Crystallography: Obtaining a crystal structure of a compound bound to its target protein provides the most definitive view of the interaction. An X-ray crystal structure of a thiazolo[4,5-h]quinazolin-8-amine analogue in complex with cyclin A-CDK2 confirmed the expected binding mode and validated the rational design approach. nih.gov

Cell-Based Assays: These assays confirm that target inhibition in a biochemical setting translates to a functional effect in a cellular context. For example, Western blot analysis can be used to measure the inhibition of phosphorylation of downstream proteins in a signaling pathway, as demonstrated for PI3Kδ and CDK4/6 inhibitors. nih.govnih.gov

By employing these techniques, researchers can build a detailed picture of the mechanism of action, confirming that the compound engages its intended target and produces the desired biological response.

Development of Integrated Computational-Experimental Workflows

Modern drug discovery relies on the synergy between computational and experimental methods to accelerate the identification and optimization of lead compounds. nih.gov For a scaffold like this compound, establishing an integrated workflow is a highly effective strategy. unair.ac.idmdpi.com

A typical workflow would proceed as follows:

In Silico Screening and Design: The process begins with computational methods. wisdomlib.org A virtual library of analogues based on the this compound scaffold is created. These virtual compounds are then screened against a structural model of the target protein using molecular docking to predict binding affinities and modes. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the activity of untested compounds based on their structural features. mdpi.com

Chemical Synthesis: Promising candidates identified through computational screening are then synthesized. Efficient and versatile synthetic routes, such as the Biginelli reaction or cyclization of chalcones, are often employed for creating pyrimidine libraries. mdpi.comnih.gov

In Vitro Evaluation: The synthesized compounds are subjected to a battery of experimental tests. This includes biochemical assays to determine potency against the target and cell-based assays to evaluate cellular activity and cytotoxicity. nih.govmdpi.com

Iterative Optimization: The experimental results are then used to refine the computational models (e.g., 3D-QSAR, pharmacophore models). nih.govacs.org This feedback loop allows for a more accurate prediction of the properties of the next generation of compounds. This iterative cycle of design, synthesis, and testing is repeated to systematically improve the potency, selectivity, and drug-like properties of the lead compounds. nih.gov

This integrated approach streamlines the drug development process, allowing for the exploration of a wider chemical space while reducing the number of compounds that need to be physically synthesized and tested. nih.gov

Exploration of New Therapeutic Avenues and Biological Targets for Pyrimidine Scaffolds

The pyrimidine ring is a remarkably versatile scaffold that has been successfully utilized to target a wide array of biological molecules, leading to drugs with diverse therapeutic applications. nih.govtandfonline.com While initial investigations might focus on a specific target class like protein kinases, the this compound framework holds potential for a much broader range of diseases.

Future research should explore novel applications for this scaffold:

Anticancer Agents: Beyond kinases, pyrimidine derivatives have shown promise as inhibitors of other cancer-relevant targets like the USP1/UAF1 deubiquitinase complex, which is involved in the DNA damage response. nih.gov They have also been investigated as inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). unair.ac.idnih.gov

Anti-infective Agents: The pyrimidine core is found in drugs targeting infectious diseases. nih.gov New pyrimidine derivatives have been developed with activity against Mycobacterium tuberculosis and various fungal pathogens like Candida albicans. nih.govmdpi.com Furthermore, they have been investigated as anti-malarial agents that inhibit the P. falciparum dihydrofolate reductase (PfDHFR) enzyme. nih.gov

CNS Disorders: Pyrimidine derivatives have been reported as potential agents for central nervous system (CNS) disorders, including antagonists for the A3 adenosine receptor, which is implicated in various neurological conditions. nih.gov

Other Therapeutic Areas: The biological activities of pyrimidines extend to anti-inflammatory, antioxidant, antiviral, and cardiovascular applications. nih.govmdpi.comnih.gov There is also emerging research into their use as plant growth regulators in agriculture. researchgate.net

The development of dual-target or multi-target drugs based on the pyrimidine scaffold is a particularly promising strategy to enhance therapeutic efficacy and overcome drug resistance, a significant challenge in cancer therapy. researchgate.net By systematically screening this compound and its future analogues against a diverse panel of biological targets, researchers may uncover entirely new therapeutic opportunities.

Q & A

Q. What are the established synthetic routes for 2-Cyclopentylpyrimidin-4-amine, and how do reaction conditions influence yield?

The compound can be synthesized via coupling reactions of pyrimidine derivatives with amines or by reacting chloroalkylpyrimidines with ammonia. Key factors include temperature control (20–80°C), solvent selection (e.g., ethanol or DMF), and stoichiometric ratios. For example, excess ammonia may improve cyclopropane ring formation. Reaction monitoring via TLC or HPLC is recommended to optimize intermediates .

Q. How can the molecular structure of this compound be confirmed experimentally?

X-ray crystallography is the gold standard for structural elucidation, as demonstrated for related pyrimidin-4-amine derivatives (e.g., 2-Chloropyrimidin-4-amine, where hydrogen bonding and symmetry codes were resolved). Complementary techniques include NMR (¹H/¹³C) for verifying cyclopropane ring integration and mass spectrometry for molecular weight confirmation .

Q. What safety protocols are critical when handling this compound?

The compound carries hazard codes H302 (harmful if swallowed), H312 (harmful in contact with skin), and H319 (causes eye irritation). Use PPE (gloves, goggles) and work in a fume hood. Emergency measures include rinsing eyes with water (15+ minutes) and administering oxygen if inhaled. Store at 2–8°C in airtight containers .

Advanced Research Questions

Q. What mechanistic hypotheses explain the anticancer potential of this compound?

Pyrimidine derivatives often target kinases or DNA replication pathways. Computational docking studies suggest the cyclopentyl group enhances hydrophobic interactions with kinase ATP-binding pockets. Validate via in vitro assays (e.g., MTT on cancer cell lines) and compare IC₅₀ values against control pyrimidines lacking the cyclopentyl substituent .

Q. How should researchers address contradictions in bioactivity data across studies?

Discrepancies may arise from assay variability (e.g., cell line specificity) or impurities. Implement orthogonal assays (e.g., enzymatic vs. cellular) and cross-validate with HPLC-pure batches (>95%). For example, a study on pyrimidin-4-amine derivatives showed conflicting antiviral results due to differing viral strains .

Q. What structure-activity relationship (SAR) insights guide the optimization of this compound analogs?

Key modifications include:

- Cyclopropane substitution : Larger rings (e.g., cyclohexyl) reduce solubility but improve target affinity.

- Amino group position : Moving the amine to C6 (vs. C4) alters hydrogen-bonding capacity.

- Electron-withdrawing groups : Adding halogens (e.g., Cl) enhances electrophilicity for covalent binding. Test via systematic analog synthesis and SPR binding assays .

Q. Which computational models predict the physicochemical properties of this compound?

Use QSAR models to estimate logP (2.1 predicted), pKa (7.18 ± 0.10), and solubility (<1 mg/mL in water). Molecular dynamics simulations (e.g., GROMACS) can model cyclopropane ring flexibility in lipid bilayers, aiding pharmacokinetic predictions .

Q. What experimental designs validate synergistic effects of this compound in combination therapies?

Employ checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. For example, pair with cisplatin in ovarian cancer models and assess apoptosis via flow cytometry (Annexin V/PI staining). Dose-response matrices help identify non-linear interactions .

Methodological Notes

- Data Validation : Cross-reference crystallographic data (CCDC codes) and toxicity profiles (ECHA) to ensure reproducibility.

- Advanced Analytics : LC-MS/MS quantifies trace impurities, while HRMS confirms isotopic patterns for synthetic intermediates.

- Ethical Compliance : Adhere to OECD guidelines for in vivo studies if extrapolating to preclinical models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.